4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide
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Overview
Description
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between ethyl acetoacetate and guanidine in the presence of a base such as sodium ethoxide.
Ethoxy and Methyl Substitution: The ethoxy and methyl groups are introduced via alkylation reactions using appropriate alkyl halides.
Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane.
Carboxamide Formation: The final step involves the coupling of the pyrimidine derivative with the piperazine derivative using a coupling reagent such as carbonyldiimidazole (CDI) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: The compound is used to investigate receptor binding and signal transduction pathways.
Industrial Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide
- 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-bromo-4-methylphenyl)piperazine-1-carboxamide
Uniqueness
The uniqueness of 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the fluorine atom enhances its metabolic stability and binding affinity to target proteins, making it a valuable compound for drug development and other scientific research applications.
Properties
IUPAC Name |
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O2/c1-4-27-18-12-17(21-14(3)22-18)24-7-9-25(10-8-24)19(26)23-15-6-5-13(2)16(20)11-15/h5-6,11-12H,4,7-10H2,1-3H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHBMRIUKVENDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)C)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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